Petunidin 3,5-diglucoside
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Overview
Description
Petunidin 3,5-diglucoside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many fruits and flowers. It is found in various berries, such as chokeberries, Saskatoon berries, and grapes, as well as in the petals of many flowers . Anthocyanins, including this compound, are known for their antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Petunidin 3,5-diglucoside can be synthesized through the biosynthesis of anthocyanins in plants. This involves the enzymatic conversion of flavonoid precursors into anthocyanins. The process includes several steps, such as hydroxylation, glycosylation, and methylation, catalyzed by specific enzymes like flavonoid 3’,5’-hydroxylase and anthocyanin synthase .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as berries and flowers. The extraction process typically includes steps like solvent extraction, purification using chromatographic techniques, and concentration . Advanced methods like ultra- and nanofiltration have also been employed to concentrate anthocyanins from plant extracts .
Chemical Reactions Analysis
Types of Reactions
Petunidin 3,5-diglucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its chemical structure and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced anthocyanins .
Scientific Research Applications
Petunidin 3,5-diglucoside has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Medicine: Investigated for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Industry: Utilized in the food and cosmetic industries as a natural colorant and antioxidant.
Mechanism of Action
Petunidin 3,5-diglucoside exerts its effects through various molecular mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, its anticancer effects are mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Petunidin 3,5-diglucoside is similar to other anthocyanins, such as cyanidin, delphinidin, pelargonidin, peonidin, and malvidin. These compounds share a common flavonoid structure but differ in the number and position of hydroxyl and methoxy groups on the B-ring . Petunidin is unique due to its specific hydroxyl and methyl groups at the 3’ and 5’ positions, respectively .
List of Similar Compounds
- Cyanidin
- Delphinidin
- Pelargonidin
- Peonidin
- Malvidin
This compound stands out for its specific chemical structure, which contributes to its unique color properties and biological activities .
Properties
CAS No. |
25846-73-5 |
---|---|
Molecular Formula |
C28H33ClO17 |
Molecular Weight |
677.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C28H32O17.ClH/c1-40-15-3-9(2-12(32)19(15)33)26-16(43-28-25(39)23(37)21(35)18(8-30)45-28)6-11-13(41-26)4-10(31)5-14(11)42-27-24(38)22(36)20(34)17(7-29)44-27;/h2-6,17-18,20-25,27-30,34-39H,7-8H2,1H3,(H2-,31,32,33);1H/t17-,18-,20-,21-,22+,23+,24-,25-,27-,28-;/m1./s1 |
InChI Key |
YRSDVHGZBOKELJ-DHXGRXBNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O.[Cl-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] |
Origin of Product |
United States |
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